molecular formula C12H20N4 B11793689 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine

Katalognummer: B11793689
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: XVZIIVQXLGWRAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine is a heterocyclic compound that features a piperidine ring and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a guanidine derivative can yield the pyrimidine ring, which can then be further functionalized to introduce the piperidine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the synthesis of agrochemicals or other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The piperidine ring can enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding or other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Piperidin-4-yl)-2-methylpyrimidin-4-amine
  • 6-(Piperidin-4-yl)-2-ethylpyrimidin-4-amine
  • 6-(Piperidin-4-yl)-2-butylpyrimidin-4-amine

Uniqueness

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s lipophilicity and membrane permeability, potentially enhancing its pharmacokinetic properties.

Eigenschaften

Molekularformel

C12H20N4

Molekulargewicht

220.31 g/mol

IUPAC-Name

6-piperidin-4-yl-2-propylpyrimidin-4-amine

InChI

InChI=1S/C12H20N4/c1-2-3-12-15-10(8-11(13)16-12)9-4-6-14-7-5-9/h8-9,14H,2-7H2,1H3,(H2,13,15,16)

InChI-Schlüssel

XVZIIVQXLGWRAY-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC(=CC(=N1)N)C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.